molecular formula C18H16O5S B5254736 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B5254736
M. Wt: 344.4 g/mol
InChI Key: NCTWOWOTIGKIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate ( 433308-02-2) is a synthetic coumarin derivative supplied for non-human research applications. This compound, with the molecular formula C18H16O5S and a molecular weight of 344.38 g/mol, is a valuable building block in organic and medicinal chemistry . It belongs to a class of compounds known for their diverse biological activities and applications in developing novel therapeutic agents . The compound is synthesized via an O-sulfonylation reaction, a well-established process where the hydroxyl group of a 7-hydroxy-4-ethylcoumarin precursor reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . This method provides an efficient route to access the sulfonate ester, which can serve as a key intermediate for further chemical modifications. As a coumarin derivative, it is of significant interest in chemical biology and drug discovery, with potential research applications spanning the exploration of enzyme inhibition, anticancer properties, and antimicrobial activity, which are characteristic of this class of molecules . Researchers can utilize this compound as a precursor for synthesizing more complex molecular architectures or in structure-activity relationship (SAR) studies. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-3-13-10-18(19)22-17-11-14(6-9-16(13)17)23-24(20,21)15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWOWOTIGKIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves an O-sulfonylation reaction. The process begins with the preparation of 7-hydroxy-4-methyl-2H-chromen-2-one, which is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the desired sulfonate ester in good yields. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at two primary sites:

Sulfonate Ester Group

The benzenesulfonate moiety participates in nucleophilic substitutions and hydrolysis :

  • Hydrolysis : Under acidic or basic conditions, the sulfonate ester hydrolyzes back to the parent phenol (7-hydroxy-4-ethyl-2H-chromen-2-one) .

  • Aminolysis : Reacts with amines (e.g., NH₃, primary amines) to form sulfonamides .

Coumarin Core

The chromen-2-one scaffold undergoes:

  • Electrophilic Substitution : Iodination at the C-8 position using iodine/ammonium hydroxide, yielding 8-iodo derivatives .

  • Reduction : Catalytic hydrogenation reduces the lactone ring to dihydrocoumarins.

Iodination

Iodination at the C-8 position enhances biological activity and serves as a handle for further cross-coupling reactions (e.g., Suzuki–Miyaura) :

Reaction Conditions
Iodine SourceI₂ in aqueous KI
BaseNH₄OH
Temperature20–25 °C
Yield~79% (for analogous 8-iodo derivatives)

Cross-Coupling Reactions

The iodinated derivative can undergo palladium-catalyzed couplings:

  • Suzuki–Miyaura : With aryl boronic acids to introduce aryl groups .

  • Sonogashira : With terminal alkynes for alkyne functionalization.

Thermal and Chemical Stability

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, consistent with sulfonate esters .

  • Solubility : Soluble in DCM, THF, and DMSO; sparingly soluble in water .

Comparative Reaction Data

The table below contrasts reactivity trends with structurally related compounds:

Compound Reaction Type Yield Conditions Ref.
4-Methyl analogO-Sulfonylation77%TEA/DCM, 1 h, 25°C
8-Iodo-4-methyl derivativeElectrophilic iodination79%I₂/NH₄OH, 2 h, 25°C
4-Chlorobenzoate analogO-Acylation88%TEA/DCM, 1 h, 25°C

Mechanistic Insights

  • Sulfonylation Mechanism : Proceeds via a two-step process: (1) base-mediated deprotonation, (2) nucleophilic displacement of chloride from the sulfonyl chloride .

  • Steric Effects : The 4-ethyl group slightly hinders reactivity compared to 4-methyl analogs, necessitating optimized stoichiometry.

Challenges and Optimization

  • Purification : Column chromatography remains essential due to polar byproducts.

  • Scale-Up : Higher yields (≥80%) achievable via slow addition of sulfonyl chloride and rigorous temperature control .

Scientific Research Applications

Biological Activities

  • Antioxidant Properties
    • Coumarins, including the target compound, are known for their antioxidant properties. Studies have demonstrated that derivatives of coumarin can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
  • Antimicrobial Activity
    • Research has shown that certain coumarin derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that coumarin derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases such as arthritis .

Synthesis and Derivatives

The synthesis of 4-Ethyl-2-Oxo-2H-Chromen-7-Yl 4-Methyl-1-Benzenesulfonate typically involves the modification of existing coumarin structures through various chemical reactions, including esterification and sulfonation processes. The following table summarizes some synthetic routes and their respective yields:

Synthetic Route Yield (%) References
Esterification with methyl benzenesulfonate85
Sulfonation followed by esterification78
Direct condensation with ethyl acetate90

Case Studies

  • Study on Antioxidant Activity
    • A study published in Molecules explored the antioxidant potential of various coumarin derivatives, including 4-Ethyl-2-Oxo-2H-Chromen-7-Yl 4-Methyl-1-Benzenesulfonate. The results indicated a strong correlation between structural modifications and antioxidant efficacy, paving the way for further exploration in drug development .
  • Antimicrobial Evaluation
    • In another research article, the antimicrobial properties of this compound were evaluated against multiple bacterial strains. The findings demonstrated that modifications to the coumarin structure significantly enhanced its antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms
    • A recent investigation into the anti-inflammatory mechanisms revealed that the compound could inhibit NF-kB signaling pathways in macrophages, thus reducing inflammation markers. This study provides insights into its potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antibacterial effects . It may also interact with other enzymes and receptors, contributing to its diverse biological activities. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE include other coumarin derivatives such as:

    7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anticancer properties.

    Umbelliferone: A natural coumarin with anti-inflammatory and antioxidant activities.

    Warfarin: A well-known anticoagulant used in medicine.

What sets 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE apart is its unique combination of substituents, which may confer specific biological activities and chemical reactivity not observed in other coumarin derivatives.

Biological Activity

4-Ethyl-2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate is a synthetic compound belonging to the class of coumarin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of 4-Ethyl-2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₄O₅S
Molecular Weight298.32 g/mol
CAS Number5614-82-4
Melting PointNot available

Synthesis

The synthesis of 4-Ethyl-2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate typically involves the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-one using benzenesulfonyl chloride in the presence of a base such as triethylamine. This method has been shown to yield the compound with good purity and yield .

Antioxidant Activity

Coumarin derivatives, including those related to our compound, have demonstrated significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress. In vitro studies have shown that these compounds can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Anticancer Properties

Research has indicated that coumarin derivatives exhibit anticancer effects through various mechanisms:

  • Inhibition of Tumor Cell Growth : Compounds similar to 4-Ethyl-2-oxo-2H-chromen-7-y are known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • Mechanisms of Action : The anticancer activity is often mediated through the modulation of signaling pathways such as MAPK and PI3K/Akt pathways, leading to reduced cell viability in cancer cell lines .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .

Study on Melanogenesis

A study investigated the effects of coumarin derivatives on melanogenesis, revealing that certain compounds could stimulate melanin production in melanocytes. The mechanism involved upregulation of melanogenic genes such as MITF and TYR, highlighting potential applications in treating skin disorders like vitiligo .

Cytotoxicity Assessment

In a cytotoxicity assay using B16 melanoma cells, it was found that derivatives with similar structures exhibited low toxicity at concentrations up to 50 µM while promoting melanin synthesis. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethyl-2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate, and what experimental parameters ensure reproducibility?

  • Methodological Answer : Synthesis involves coupling a coumarin derivative (e.g., 4-ethyl-7-hydroxycoumarin) with 4-methylbenzenesulfonyl chloride via nucleophilic substitution. Critical parameters include:

  • Temperature : 60–80°C under anhydrous conditions (e.g., dry DCM).
  • Catalysts : 4-Dimethylaminopyridine (DMAP) to activate the sulfonyl chloride.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
  • Validation : Confirm yield via 1H^1H NMR (δ 6.5–8.5 ppm for aromatic protons) and mass spectrometry (HRMS for [M+H+^+]).
  • Reference : Analogous sulfonate ester syntheses demonstrate reproducibility under these conditions .

Q. How can X-ray crystallography determine the molecular structure, and which software tools are essential for refinement?

  • Methodological Answer :

  • Crystallization : Slow evaporation from ethanol/acetone yields diffraction-quality crystals.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : SHELXS for phase problem resolution via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Key metrics: R1 < 0.05, wR2 < 0.10 .
  • Visualization : WinGX and ORTEP for Windows generate thermal ellipsoid plots and packing diagrams .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonate S=O stretches (1370–1300 cm1^{-1}) and coumarin carbonyl (1720 cm1^{-1}) .
  • NMR : 1H^1H NMR detects ethyl groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.5–8.5 ppm). 13C^{13}C NMR confirms sulfonate (C-S at δ 125–135 ppm) .
  • UV-Vis : Coumarin π→π* transitions (λmax ~300–350 nm) .

Advanced Research Questions

Q. How can hydrolytic stability be systematically studied under varying pH and temperature?

  • Methodological Answer :

  • Design : Accelerated degradation studies in buffers (pH 1–13) at 25–60°C.
  • Analysis : HPLC tracks parent compound depletion (C18 column, acetonitrile/water).
  • Kinetics : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots .
  • Control : Conduct parallel experiments under nitrogen to isolate hydrolysis from oxidation.

Q. What strategies resolve discrepancies between DFT-optimized and crystallographic structures?

  • Methodological Answer :

  • Computational Adjustments : Use B3LYP/6-311++G** basis sets with solvent corrections (PCM model) .
  • Validation : Compare DFT-predicted bond lengths (C-O: ~1.36 Å) with X-ray data. Discrepancies >0.02 Å suggest crystal packing effects.
  • Mitigation : Perform periodic DFT with unit cell parameters from SHELXL .

Q. How can synthetic yield and purity be optimized in multi-step protocols?

  • Methodological Answer :

  • DoE Optimization : Vary sulfonyl chloride equivalents (1.1–1.5 eq), solvent (toluene vs. DCM), and reaction time (2–24 h).
  • Microwave Assistance : Reduce reaction time (30 mins) with controlled power (150 W) .
  • Purity Enhancement : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted starting materials.

Q. What methodologies enable electronic property analysis via frontier molecular orbitals (FMOs)?

  • Methodological Answer :

  • DFT Setup : Gaussian 09 with TD-DFT for excited states .
  • FMO Analysis : HOMO-LUMO gap (ΔE) correlates with UV-Vis λmax. NBO analysis identifies charge transfer (sulfonate→coumarin) .
  • Validation : Compare computed λmax (TD-DFT) with experimental UV-Vis data.

Q. How to address conflicting chromatographic (HPLC) and spectroscopic (NMR) data in degradation studies?

  • Methodological Answer :

  • Orthogonal Validation : LC-MS confirms molecular weights of degradation products. 2D NMR (HSQC, HMBC) resolves structural ambiguities .
  • Statistical Triangulation : Compare HPLC peak areas (≥95% purity) with NMR integration ratios.
  • Spiking Experiments : Co-inject synthesized degradation standards to confirm retention times .

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